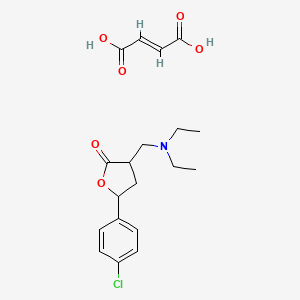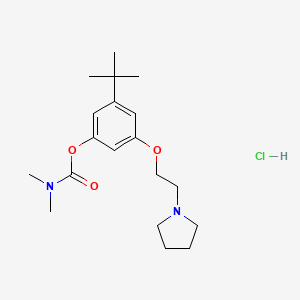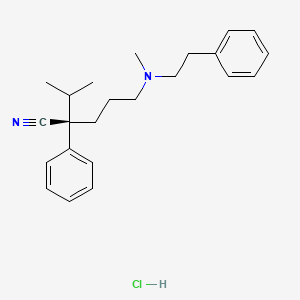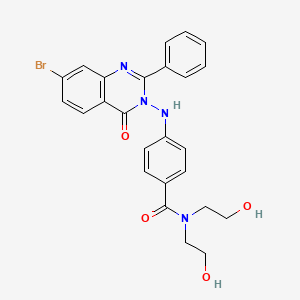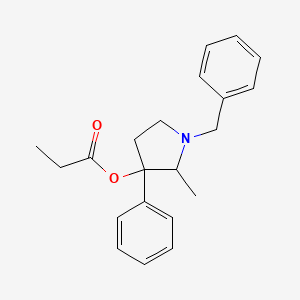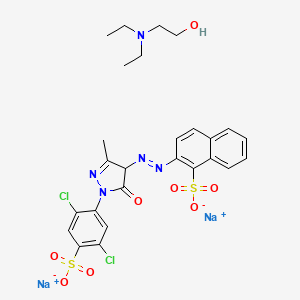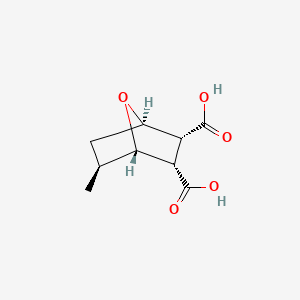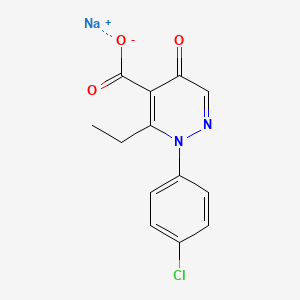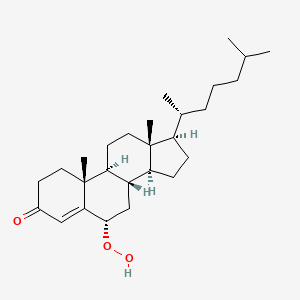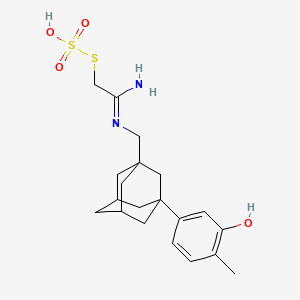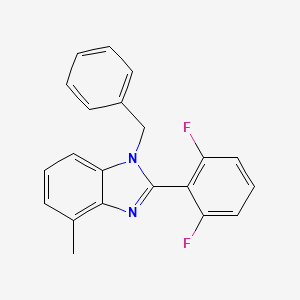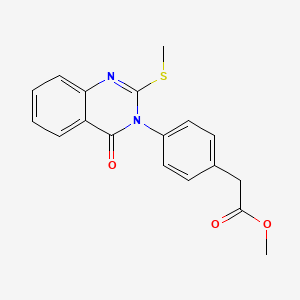
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Methylthio)-4-oxo-3(4H)-chinazolinyl)-benzolessigsäuremethylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzolessigsäureanteil mit einer Chinazolinylgruppe kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-(Methylthio)-4-oxo-3(4H)-chinazolinyl)-benzolessigsäuremethylester beinhaltet typischerweise mehrere Schritte. Ein üblicher Ansatz ist die Herstellung des Chinazolinon-Kerns, gefolgt von der Einführung der Methylthiogruppe und des Benzolessigsäureanteils. Der letzte Schritt beinhaltet die Veresterung zur Bildung des Methylesters. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-(Methylthio)-4-oxo-3(4H)-chinazolinyl)-benzolessigsäuremethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Chinazolinon-Kern kann unter bestimmten Bedingungen reduziert werden.
Substitution: Der Benzolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Brom oder Salpetersäure beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Methylthiogruppe Sulfoxide oder Sulfone ergeben, während die Reduktion des Chinazolinon-Kerns Dihydrochinazolinone erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-(2-(Methylthio)-4-oxo-3(4H)-chinazolinyl)-benzolessigsäuremethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es kann in Studien im Zusammenhang mit Enzyminhibition und Proteininteraktionen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-(Methylthio)-4-oxo-3(4H)-chinazolinyl)-benzolessigsäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinazolinon-Kern kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Die Methylthiogruppe kann die Bindungsaffinität und Spezifität der Verbindung verbessern. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und Ziel ab.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Hydroxy-3-methoxy-benzolessigsäuremethylester
- Benzolessigsäure, (4-methoxyphenyl)methylester
Einzigartigkeit
4-(2-(Methylthio)-4-oxo-3(4H)-chinazolinyl)-benzolessigsäuremethylester ist aufgrund des Vorhandenseins des Chinazolinon-Kerns und der Methylthiogruppe einzigartig. Diese strukturellen Merkmale verleihen ihm spezifische chemische und biologische Eigenschaften, die ihn von anderen ähnlichen Verbindungen unterscheiden. So ist der Chinazolinon-Kern beispielsweise für seine Fähigkeit bekannt, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren, was ihn zu einem wertvollen Gerüst in der pharmazeutischen Chemie macht.
Eigenschaften
CAS-Nummer |
102037-97-8 |
|---|---|
Molekularformel |
C18H16N2O3S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
methyl 2-[4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3S/c1-23-16(21)11-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
ITXMZPQVRYGSBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


